molecular formula C24H28F3N3O3S B11340115 [1-(Benzylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[1-(Benzylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11340115
M. Wt: 495.6 g/mol
InChI Key: WLANOYWHQMPELA-UHFFFAOYSA-N
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Description

1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperidine and piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Utilizing its unique chemical properties in material science and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperidine and piperazine derivatives with different substituents. Examples include:

  • 1-(1-BENZENESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
  • 1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(METHYL)PHENYL]PIPERAZINE

Properties

Molecular Formula

C24H28F3N3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H28F3N3O3S/c25-24(26,27)21-7-4-8-22(17-21)28-13-15-29(16-14-28)23(31)20-9-11-30(12-10-20)34(32,33)18-19-5-2-1-3-6-19/h1-8,17,20H,9-16,18H2

InChI Key

WLANOYWHQMPELA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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